{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}hydrazine
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Overview
Description
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}hydrazine is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This scaffold is known for its rigidity and ability to serve as a bioisostere for para-substituted benzene rings, making it an attractive structure in drug design . The compound’s structure includes a cyclopropyl group and a hydrazine moiety, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-cyclopropylbicyclo[1.1.1]pentan-1-yl}hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition to [1.1.1]propellane, followed by further functionalization steps . For instance, the synthesis may start with the preparation of a bicyclo[1.1.1]pentane intermediate, which is then subjected to various reactions to introduce the cyclopropyl and hydrazine groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction can produce amines.
Scientific Research Applications
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}hydrazine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it a valuable tool in biochemical research.
Industry: The compound can be used in the development of new materials with unique properties, such as high rigidity and stability.
Mechanism of Action
The mechanism of action of {3-cyclopropylbicyclo[1.1.1]pentan-1-yl}hydrazine involves its interaction with molecular targets through its hydrazine moiety and the rigid bicyclo[1.1.1]pentane scaffold. The hydrazine group can form hydrogen bonds and other interactions with biological molecules, while the bicyclo[1.1.1]pentane core provides a stable and rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the cyclopropyl and hydrazine groups.
(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)amine: A similar compound where the hydrazine group is replaced with an amine.
(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)azo: A compound where the hydrazine group is oxidized to an azo group.
Uniqueness
{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}hydrazine is unique due to the combination of the cyclopropyl group, the bicyclo[1.1.1]pentane scaffold, and the hydrazine moiety. This combination imparts unique chemical and biological properties that are not found in the parent compound or its simple derivatives .
Properties
IUPAC Name |
(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-10-8-3-7(4-8,5-8)6-1-2-6/h6,10H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPBFTWDXZWUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C23CC(C2)(C3)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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